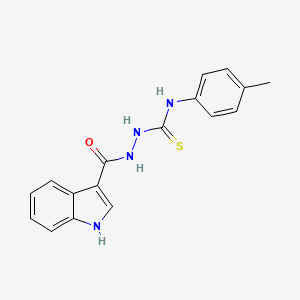![molecular formula C17H19ClN2S2 B4879562 N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4879562.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea
Übersicht
Beschreibung
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea, also known as CCT018159, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to inhibit the growth and proliferation of cancer cells, as well as its potential to treat other diseases such as diabetes and inflammation.
Wirkmechanismus
The mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea involves its ability to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth and proliferation. By inhibiting the activity of BRD4, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea can effectively block the growth and proliferation of cancer cells, as well as reduce inflammation and improve insulin sensitivity.
Biochemical and Physiological Effects:
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis in cancer cells, improvement of glucose tolerance and insulin sensitivity in animal models of diabetes, and reduction of inflammatory cytokine and chemokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea in lab experiments is its ability to selectively target BRD4, which makes it a potentially powerful tool for studying the role of BRD4 in various diseases. However, one of the limitations of using N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea is its relatively low potency compared to other BRD4 inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea, including:
1. Further optimization of the compound to improve its potency and selectivity for BRD4.
2. Investigation of the potential therapeutic applications of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea in other diseases, such as cardiovascular disease and neurodegenerative disorders.
3. Study of the mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea in more detail, with a focus on understanding how it interacts with BRD4 and other proteins involved in disease processes.
4. Development of new animal models to better understand the in vivo effects of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea in various diseases.
5. Exploration of combination therapies involving N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea and other drugs, with the goal of improving the efficacy of existing treatments for cancer, diabetes, and inflammation.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In diabetes research, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea has been shown to reduce the production of inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(2,5-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S2/c1-12-3-4-13(2)16(11-12)20-17(21)19-9-10-22-15-7-5-14(18)6-8-15/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXCNXAALTBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2,5-dimethylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4879479.png)
![2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B4879480.png)
![5-(difluoromethyl)-3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879487.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea](/img/structure/B4879489.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4879503.png)
![5-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4879504.png)
![methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4879512.png)

![5-methyl-1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4879527.png)
![1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B4879534.png)
![2-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4879541.png)
![2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4879542.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4879581.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-morpholinecarbothioamide](/img/structure/B4879589.png)